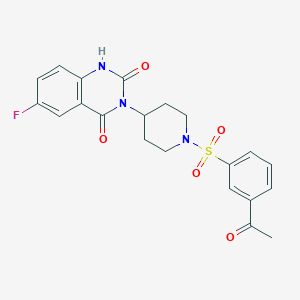

3-(1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

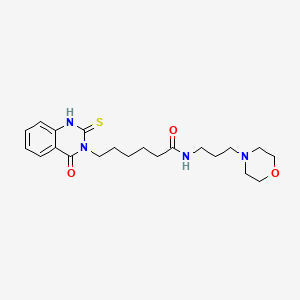

“3-(1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione” is a complex organic compound. It contains several functional groups and rings, including a quinazoline ring, a piperidine ring, a sulfonyl group, and an acetyl group .

Molecular Structure Analysis

The compound contains a quinazoline ring, which is a bicyclic system composed of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (with two nitrogen atoms). It also contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the carbonyl group in the acetyl moiety could be involved in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple ring structures and polar functional groups could impact its solubility, melting point, and other properties .

Applications De Recherche Scientifique

Antibacterial Applications

One of the primary applications of compounds similar to 3-(1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is in the field of antibacterial research. Various studies have reported the synthesis and evaluation of quinazoline derivatives and their effectiveness against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007). Additionally, certain fluoroquinolones, closely related to quinazoline derivatives, have been studied for their antibacterial properties in various contexts (Goueffon et al., 1981).

Applications in Anticancer Research

Quinazoline derivatives have also shown promise in anticancer research. Some derivatives have been synthesized and tested for their potential as anti-inflammatory and analgesic agents, which are important in cancer treatment (Farag et al., 2012). Additionally, compounds with a quinazoline base have been evaluated for their efficacy against various cancer cell lines, demonstrating the potential of these derivatives in cancer therapeutics (Kocyigit et al., 2018).

Antitubercular Applications

The quinazoline class, including its derivatives, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, indicating its potential application in antitubercular treatments. Research in this area has focused on understanding the structure-activity relationships influencing potency against tuberculosis (Odingo et al., 2014).

Antimicrobial and Antimycobacterial Applications

Compounds structurally similar to this compound have been studied for their antimicrobial properties. These studies have resulted in the synthesis of novel derivatives which have displayed significant antimicrobial activity, proving their efficacy in this domain (Mehta et al., 2019). Additionally, compounds in this class have shown promising results as anti-mycobacterial agents, particularly against Mycobacterium tuberculosis (Rani et al., 2019).

Applications in Alzheimer's Disease Research

Research has also delved into the potential applications of quinazoline derivatives in Alzheimer's disease treatment. These compounds have been developed as dual inhibitors, targeting key aspects of Alzheimer's pathology and showing promising results in memory enhancement in animal models (Kumar et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been found to target theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

This inhibition can occur through various mechanisms, such as preventing the receptor from binding to its ligand or blocking the receptor’s kinase activity .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

Inhibition of fgfrs can lead to a decrease in cell proliferation and migration, potentially leading to a reduction in tumor growth .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential uses. Proper handling and disposal procedures should be followed to minimize risk.

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c1-13(26)14-3-2-4-17(11-14)31(29,30)24-9-7-16(8-10-24)25-20(27)18-12-15(22)5-6-19(18)23-21(25)28/h2-6,11-12,16H,7-10H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHMUXYGJNNYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2769186.png)

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)

![N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide](/img/structure/B2769202.png)